molecular formula C7H11BrN4O B13080946 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide

Cat. No.: B13080946
M. Wt: 247.09 g/mol
InChI Key: RDWHSMANKLAXLF-UHFFFAOYSA-N
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Description

3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylpropanamide is a chemical compound developed for scientific research. It belongs to a class of aryl pyrazol-1-yl-propanamides that are investigated for their role as Selective Androgen Receptor Degraders (SARDs) and pan-antagonists . This line of research is significant for the treatment of castration-resistant prostate cancer (CRPC), particularly for cases that have developed resistance to existing therapies like enzalutamide . Compounds within this structural class are designed to target the androgen receptor (AR) and induce its degradation, offering a potential therapeutic strategy for advanced prostate cancer where other treatments have failed . Research into these molecules represents an advancement in the ongoing development of novel AR antagonists.

Properties

Molecular Formula

C7H11BrN4O

Molecular Weight

247.09 g/mol

IUPAC Name

3-(3-amino-4-bromopyrazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C7H11BrN4O/c1-10-6(13)2-3-12-4-5(8)7(9)11-12/h4H,2-3H2,1H3,(H2,9,11)(H,10,13)

InChI Key

RDWHSMANKLAXLF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCN1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Step 1: Bromination of Pyrazole

  • Reagents : The bromination of a pyrazole precursor is achieved using N-bromosuccinimide (NBS) or molecular bromine ($$Br_2$$).
  • Conditions : This reaction is typically carried out in a polar aprotic solvent such as dichloromethane (DCM) at low temperatures (0–25°C) to ensure regioselectivity.
  • Outcome : The bromine atom is introduced at the desired position on the pyrazole ring, forming 4-bromo-1H-pyrazole.

Step 2: Amination

  • Reagents : An amino group is introduced onto the pyrazole ring either by direct substitution or through intermediates.
  • Conditions : The reaction may require basic conditions (e.g., potassium carbonate, $$K2CO3$$) to activate the pyrazole ring for nucleophilic substitution.
  • Outcome : Formation of 3-amino-4-bromo-1H-pyrazole.

Step 3: Coupling with N-Methylpropanamide

  • Reagents : A coupling agent such as carbodiimides (e.g., EDC/HOBt) facilitates the formation of an amide bond between the brominated pyrazole and N-methylpropanamide.
  • Conditions : The reaction is conducted in a solvent like dimethylformamide (DMF) or acetonitrile under mild heating (~50°C) to promote bond formation.
  • Outcome : The desired compound, this compound, is obtained.

Reaction Optimization

Key Parameters

Parameter Optimal Range/Condition Purpose
Temperature 0–50°C Prevents side reactions and decomposition.
Solvent Polar aprotic solvents (e.g., DMF, DCM) Enhances solubility and reaction kinetics.
Catalyst/Base $$K2CO3$$, Et₃N Activates substrates for efficient coupling.
Reaction Time 2–6 hours Ensures completion while minimizing by-products.

Monitoring Techniques

  • Thin-layer chromatography (TLC) to track intermediate formation.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
  • Mass Spectrometry (MS) for molecular weight confirmation.

Purification Techniques

Purification is critical to remove unreacted starting materials and by-products:

  • Column Chromatography :
    • Eluent: Hexane/ethyl acetate gradient.
    • Removes impurities based on polarity differences.

Challenges and Mitigation Strategies

Low Yield in Bromination

  • Use microwave-assisted synthesis to improve regioselectivity and reduce reaction time.
  • Test alternative brominating agents like $$Br2/FeCl3$$.

Side Reactions During Coupling

  • Optimize catalyst loading to minimize over-reactions.
  • Employ protecting groups on reactive sites if necessary.

Data Table Summary

Step Key Reagent(s) Solvent Temperature Yield (%)
Bromination NBS/$$Br_2$$ DCM 0–25°C ~80–90
Amination Ammonia/$$K2CO3$$ Methanol Reflux ~70–85
Coupling EDC/HOBt + N-Methylpropanamide DMF ~50°C ~75–85

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen Substituent Effects

  • Bromine vs. Chlorine : The bromine atom in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to chlorine in , due to its higher polarizability. However, chlorine in may improve metabolic stability in drug design .
  • Positional Effects : Bromine at position 4 (target compound) likely induces steric hindrance and electronic effects distinct from 3-chloro substitution in , altering binding affinity in biological targets.

Amide Side Chain Variations

  • N-Methylpropanamide : The compact alkylamide chain in the target compound may improve membrane permeability compared to bulkier groups like morpholine in .
  • Sulfonyl vs. Amide : The sulfonyl group in increases acidity (pKa ~1-2) compared to amides (pKa ~15-20), influencing hydrogen-bonding interactions in catalysis or target binding .

Amino Group Reactivity

  • The 3-amino group in the target compound enables hydrogen bonding and participation in Schiff base formation, contrasting with the nitro group (-NO₂) in , which is electron-withdrawing and may limit nucleophilic reactivity .

Biological Activity

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-methylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme modulation, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C7H11BrN4OC_7H_{11}BrN_4O and a molecular weight of 247.09 g/mol. It features a pyrazole ring with an amino group and a bromine atom, combined with an N-methylpropanamide moiety. This specific arrangement contributes to its distinct chemical behavior and biological properties.

PropertyValue
Molecular FormulaC7H11BrN4O
Molecular Weight247.09 g/mol
CAS Number1249538-77-9

Enzyme Modulation

Research indicates that this compound may modulate various enzyme activities. Its interactions with enzymes are crucial for understanding its mechanism of action, particularly in the context of anti-inflammatory and anticancer effects. The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Receptor Binding

This compound has also been studied for its ability to bind to various receptors. The binding affinity and specificity of this compound toward certain receptors indicate its potential as a lead compound for drug development targeting these biological pathways. The modulation of receptor activity can lead to significant therapeutic effects, particularly in cancer treatment .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives, including this compound:

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential use in treating conditions like arthritis or other inflammatory disorders.
  • Anticancer Properties : In preclinical models, this compound exhibited cytotoxic effects against various cancer cell lines, indicating its promise as an anticancer agent.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to interact with key enzymes and receptors plays a critical role in mediating its pharmacological actions .

Future Directions

Further research is necessary to elucidate the specific pathways affected by this compound and to optimize its structure for enhanced biological activity. Investigations into its pharmacokinetics and toxicology will also be essential for advancing this compound toward clinical applications.

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